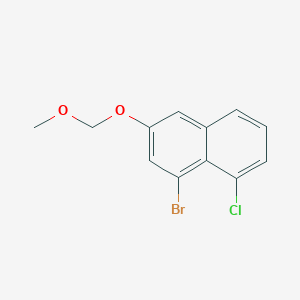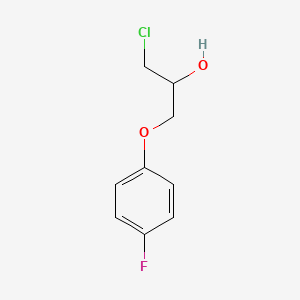![molecular formula C12H14O6 B13901597 6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)
6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester is a complex organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . This compound is known for its unique structure, which includes an acrylic acid moiety and a hexahydro-furofuran ring system. It is used in various industrial and scientific applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester typically involves the esterification of acrylic acid with a suitable alcohol derivative of hexahydro-furofuran. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester undergoes various chemical reactions, including:
Polymerization: The acrylic acid moiety can undergo free radical polymerization to form polyacrylic acid or copolymers with other monomers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and the corresponding alcohol.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition reactions.
Major Products
Polymerization: Polyacrylic acid or copolymers.
Hydrolysis: Acrylic acid and hexahydro-furofuran alcohol.
Addition Reactions: Halogenated derivatives of the ester.
Applications De Recherche Scientifique
Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in creating hydrogels and other polymeric materials. The molecular targets and pathways involved include the interaction of the acrylic acid moiety with various initiators and cross-linking agents, leading to the formation of three-dimensional polymer networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic acid esters: Such as methyl acrylate and ethyl acrylate.
Hexahydro-furofuran derivatives: Such as hexahydro-furo[3,2-b]furan-3-ol.
Uniqueness
Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester is unique due to its combination of an acrylic acid moiety and a hexahydro-furofuran ring system. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in polymer science, medicine, and industry .
Propriétés
Formule moléculaire |
C12H14O6 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
(6-prop-2-enoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) prop-2-enoate |
InChI |
InChI=1S/C12H14O6/c1-3-9(13)17-7-5-15-12-8(6-16-11(7)12)18-10(14)4-2/h3-4,7-8,11-12H,1-2,5-6H2 |
Clé InChI |
WGBBKFUVBMZIJK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1COC2C1OCC2OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)












